[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis
Overview
Description
[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[310]hexan-1-yl]methanol, cis is a bicyclic compound with the molecular formula C8H14O2 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired racemic mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces primary alcohols.
Scientific Research Applications
[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
[rac-(1S,5R)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol: The enantiomer of the compound .
Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis is unique due to its specific stereochemistry and the presence of hydroxymethyl groups, which confer distinct chemical and biological properties. Its racemic nature also allows for the study of enantiomeric effects in various applications.
Properties
IUPAC Name |
[5-(hydroxymethyl)-1-bicyclo[3.1.0]hexanyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-2-1-3-8(7,4-7)6-10/h9-10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMPNPMESSHFNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292974 | |
Record name | Bicyclo[3.1.0]hexane-1,5-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103478-23-5 | |
Record name | Bicyclo[3.1.0]hexane-1,5-dimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103478-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.0]hexane-1,5-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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